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[2] WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR

TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative

according to the present invention or a pharmaceutically acceptable salt thereof may be

administered orally or parenterally, and may be used in a general form of a pharmaceutical

formulation. That is, the quinoline derivative according to the present invention can be

administered in various oral or parenteral formulations upon clinical administration, but is

generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener,

a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used.

Solid preparations for oral administration include tablets, pills, powders, granules, capsules,

and the like. These solid preparations are prepared by mixing at least one compound with at

least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the

like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also

used. Liquid preparations for oral administration include suspensions, solutions for internal use,

emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin,

various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the

like may be included. Preparations for parenteral administration include sterilized aqueous

solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and

suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,

polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or

the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter,

laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- [1] WO2003082286A1
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same - Google Patents The action mechanism of serotonin is like that of other

neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of

amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic

neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds

with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse,

subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is

dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2-

piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent

anti-depression activity. In an embodiment of the invention, a forced swimming test was

performed to the mouse injected with the compounds of the invention. As a result, it is found

that the compounds of the invention show high anti-depression activity in comparison with the

control. In addition, the same result is observed in tail suspension test. The compounds of

formula ... --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR

PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The

quinoline derivative according to the present invention or a pharmaceutically acceptable salt

thereof may be administered orally or parenterally, and may be used in a general form of a

pharmaceutical formulation. That is, the quinoline derivative according to the present invention

can be administered in various oral or parenteral formulations upon clinical administration, but

is generally administered orally. For formulation, a diluent or excipient such as a filler, a

thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly

used, is used. Solid preparations for oral administration include tablets, pills, powders,

granules, capsules, and the like. These solid preparations are prepared by mixing at least one

compound with at least one excipient, for example, starch, calcium carbonate, sucrose or

lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium

stearate and talc are also used. Liquid preparations for oral administration include

suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple

diluents such as water and liquid paraffin, various excipients, for example, wetting agents,

sweeteners, fragrances, preservatives, and the like may be included. Preparations for

parenteral administration include sterilized aqueous solutions, non-aqueous solutions,

suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous

solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such

as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for

suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the

like may be used. 1 6-Azepan-2-yl-quinoline monoacetate C17H22N2O2 - PubChem 6-
Azepan-2-yl-quinoline monoacetate is a quinoline derivative with the chemical formula
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C17H22N2O2. It is a solid compound with a molecular weight of 286.37 g/mol . There is limited

information available in the public domain regarding its specific biological activity, dosage for in

vivo studies, or detailed experimental protocols. --INVALID-LINK-- WO2018217009A1 - USE

OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE

DISEASE - Google Patents The quinoline derivative according to the present invention or a

pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may

be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative

according to the present invention can be administered in various oral or parenteral

formulations upon clinical administration, but is generally administered orally. For formulation, a

diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a

surfactant, etc., which are commonly used, is used. Solid preparations for oral administration

include tablets, pills, powders, granules, capsules, and the like. These solid preparations are

prepared by mixing at least one compound with at least one excipient, for example, starch,

calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients,

lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral

administration include suspensions, solutions for internal use, emulsions, syrups, and the like.

In addition to simple diluents such as water and liquid paraffin, various excipients, for example,

wetting agents, sweeteners, fragrances, preservatives, and the like may be included.

Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous

solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-

aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable

oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base

for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and

the like may be used. 1 [7a] WO2003082286A1 - Quinoline derivatives, their preparation and

pharmaceutical compositions comprising the same - Google Patents The action mechanism of

serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized

from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin

is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus

the secreted serotonin binds with the serotonin receptor located at the cell membrane of

postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After

finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin

transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the

present invention show an excellent anti-depression activity. In an embodiment of the invention,

a forced swimming test was performed to the mouse injected with the compounds of the

invention. As a result, it is found that the compounds of the invention show high anti-depression
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activity in comparison with the control. In addition, the same result is observed in tail

suspension test. The compounds of formula ... 1 [7b] WO2003082286A1 - Quinoline

derivatives, their preparation and pharmaceutical compositions comprising the same - Google

Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely,

the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in

neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus

surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin

receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently,

transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from

receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-

quinoline . Further, the compounds of the present invention show an excellent anti-depression

activity. In an embodiment of the invention, a forced swimming test was performed to the

mouse injected with the compounds of the invention. As a result, it is found that the compounds

of the invention show high anti-depression activity in comparison with the control. In addition,

the same result is observed in tail suspension test. The compounds of formula ... --INVALID-

LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR

TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative

according to the present invention or a pharmaceutically acceptable salt thereof may be

administered orally or parenterally, and may be used in a general form of a pharmaceutical

formulation. That is, the quinoline derivative according to the present invention can be

administered in various oral or parenteral formulations upon clinical administration, but is

generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener,

a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used.

Solid preparations for oral administration include tablets, pills, powders, granules, capsules,

and the like. These solid preparations are prepared by mixing at least one compound with at

least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the

like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also

used. Liquid preparations for oral administration include suspensions, solutions for internal use,

emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin,

various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the

like may be included. Preparations for parenteral administration include sterilized aqueous

solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and

suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,

polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or

the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter,
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laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- WO2018217009A1 -

USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING

NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the

present invention or a pharmaceutically acceptable salt thereof may be administered orally or

parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the

quinoline derivative according to the present invention can be administered in various oral or

parenteral formulations upon clinical administration, but is generally administered orally. For

formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a

disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral

administration include tablets, pills, powders, granules, capsules, and the like. These solid

preparations are prepared by mixing at least one compound with at least one excipient, for

example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to

simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid

preparations for oral administration include suspensions, solutions for internal use, emulsions,

syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various

excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like

may be included. Preparations for parenteral administration include sterilized aqueous

solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and

suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,

polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or

the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter,

laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline

derivatives, their preparation and pharmaceutical compositions comprising the same - Google

Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely,

the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in

neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus

surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin

receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently,

transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from

receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-

quinoline . Further, the compounds of the present invention show an excellent anti-depression

activity. In an embodiment of the invention, a forced swimming test was performed to the

mouse injected with the compounds of the invention. As a result, it is found that the compounds

of the invention show high anti-depression activity in comparison with the control. In addition,

the same result is observed in tail suspension test. The compounds of formula ... 1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://patents.google.com/patent/WO2003082286A1/en
https://patents.google.com/patent/WO2003082286A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3090258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING

NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the

present invention or a pharmaceutically acceptable salt thereof may be administered orally or

parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the

quinoline derivative according to the present invention can be administered in various oral or

parenteral formulations upon clinical administration, but is generally administered orally. For

formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a

disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral

administration include tablets, pills, powders, granules, capsules, and the like. These solid

preparations are prepared by mixing at least one compound with at least one excipient, for

example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to

simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid

preparations for oral administration include suspensions, solutions for internal use, emulsions,

syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various

excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like

may be included. Preparations for parenteral administration include sterilized aqueous

solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and

suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,

polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or

the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter,

laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline

derivatives, their preparation and pharmaceutical compositions comprising the same - Google

Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely,

the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in

neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus

surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin

receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently,

transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from

receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-

quinoline . Further, the compounds of the present invention show an excellent anti-depression

activity. In an embodiment of the invention, a forced swimming test was performed to the

mouse injected with the compounds of the invention. As a result, it is found that the compounds

of the invention show high anti-depression activity in comparison with the control. In addition,

the same result is observed in tail suspension test. The compounds of formula ... --INVALID-

LINK-- Notes and Protocols for 6-Azepan-2-yl-quinoline monoacetate in In Vivo Research**
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For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a comprehensive overview of the available information

regarding the in vivo use of 6-Azepan-2-yl-quinoline monoacetate, a quinoline derivative.

Due to the limited publicly available data on this specific compound, this document focuses on

providing general protocols and considerations for in vivo studies of similar quinoline

derivatives, drawing from patent literature that describes their potential therapeutic

applications. The information aims to guide researchers in designing and executing initial in

vivo experiments.

Introduction
6-Azepan-2-yl-quinoline monoacetate is a quinoline derivative with the chemical formula

C17H22N2O2 and a molecular weight of 286.37 g/mol . While specific biological activity and

detailed experimental data for this exact compound are scarce in the public domain, the

broader class of quinoline derivatives has been investigated for various therapeutic purposes,

including their potential as antidepressants and for the treatment of neurodegenerative

diseases.[1] These compounds often exert their effects through mechanisms related to

neurotransmitter systems, such as the serotonin transporter (SERT).

This document outlines general methodologies for formulation, administration, and evaluation

of quinoline derivatives in animal models, which can be adapted for the study of 6-Azepan-2-
yl-quinoline monoacetate.

In Vivo Study Design and Dosage Considerations
Given the lack of specific dosage information for 6-Azepan-2-yl-quinoline monoacetate, initial

in vivo studies should commence with dose-range finding experiments to determine the

maximum tolerated dose (MTD) and to identify a preliminary effective dose range. The choice

of animal model will depend on the therapeutic area of interest.

Table 1: General Dosing and Administration for Quinoline Derivatives in In Vivo Models
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Parameter Description Reference

Animal Models

Mice are commonly used for

initial screening, particularly in

behavioral models like the

forced swimming test and tail

suspension test to assess

antidepressant activity.

[1]

Routes of Administration

Oral (p.o.) and parenteral (e.g.,

intravenous, intraperitoneal)

routes are feasible. Oral

administration is often

preferred for its clinical

relevance.

Formulation (Oral)

For oral administration, the

compound can be formulated

as a solid preparation (e.g.,

mixed with food or in capsules)

or a liquid preparation (e.g.,

suspension, solution, or

emulsion). Excipients such as

starch, calcium carbonate,

sucrose, or lactose for solids,

and water or liquid paraffin for

liquids, can be used.

Formulation (Parenteral)

For parenteral administration,

sterilized aqueous or non-

aqueous solutions,

suspensions, or emulsions are

required. Propylene glycol,

polyethylene glycol, or

vegetable oils like olive oil can

be used as solvents or

suspending agents.
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Experimental Protocols
The following are generalized protocols that can serve as a starting point for the in vivo

evaluation of 6-Azepan-2-yl-quinoline monoacetate.

Formulation of Dosing Solutions
Objective: To prepare a stable and homogenous formulation for administration to animals.

Materials:

6-Azepan-2-yl-quinoline monoacetate

Vehicle (e.g., sterile water, saline, or a suspension base like 0.5% carboxymethylcellulose)

Vortex mixer

Sonicator (optional)

pH meter

Protocol for an Oral Suspension:

Weigh the required amount of 6-Azepan-2-yl-quinoline monoacetate based on the desired

dose and the number of animals.

Triturate the compound with a small amount of the vehicle to form a smooth paste.

Gradually add the remaining vehicle while continuously mixing to achieve the final desired

concentration.

Vortex the suspension thoroughly to ensure homogeneity. If necessary, sonicate briefly to aid

in dispersion.

Measure the pH of the final formulation and adjust if necessary to a physiologically

acceptable range (typically pH 6.5-7.5 for oral administration).

Store the formulation as per its stability characteristics, typically refrigerated and protected

from light. Ensure to re-suspend thoroughly before each administration.
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In Vivo Efficacy Models (Example: Antidepressant
Activity)
Based on the described activity of similar quinoline derivatives, behavioral models for

depression are relevant.[1]

Objective: To assess the potential antidepressant-like effects of 6-Azepan-2-yl-quinoline
monoacetate in a mouse model.

Model: Forced Swim Test (FST)

Materials:

Male ICR mice (or other appropriate strain)

6-Azepan-2-yl-quinoline monoacetate formulation

Vehicle control

Positive control (e.g., a known antidepressant)

Glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15

cm

Video recording equipment and analysis software

Protocol:

Acclimate mice to the housing facility for at least one week before the experiment.

Randomly assign mice to treatment groups (vehicle, positive control, and different doses of

6-Azepan-2-yl-quinoline monoacetate).

Administer the respective treatments (e.g., orally) at a specific time point (e.g., 60 minutes)

before the test.

Gently place each mouse individually into a beaker of water.
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Record the behavior of each mouse for a 6-minute period.

Analyze the last 4 minutes of the recording for the duration of immobility (i.e., when the

mouse ceases struggling and remains floating with minimal movements to keep its head

above water).

A significant decrease in the duration of immobility in the treated groups compared to the

vehicle group is indicative of an antidepressant-like effect.

Visualization of Potential Mechanisms and
Workflows
Hypothesized Signaling Pathway
The following diagram illustrates a potential mechanism of action for a quinoline derivative

acting as a serotonin reuptake inhibitor, a mechanism suggested for similar compounds.

Presynaptic Neuron

Synaptic Cleft Postsynaptic NeuronTryptophan Serotonin (5-HT)
Synthesis

Synaptic Vesicle
(Storing 5-HT)

Serotonin (5-HT)

Release

Serotonin Transporter
(SERT)

Reuptake

5-HT ReceptorBinding Signal Transduction
6-Azepan-2-yl-quinoline

monoacetate
Inhibition

Click to download full resolution via product page

Caption: Hypothesized mechanism of serotonin reuptake inhibition by a quinoline derivative.

Experimental Workflow
The diagram below outlines a general workflow for an in vivo study of 6-Azepan-2-yl-quinoline
monoacetate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b3090258?utm_src=pdf-body-img
https://www.benchchem.com/product/b3090258?utm_src=pdf-body
https://www.benchchem.com/product/b3090258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3090258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design &
Animal Acclimation

Compound Formulation
(Vehicle & Test Article)

Animal Grouping &
Randomization

Administration
(e.g., Oral Gavage)

Behavioral Assessment
(e.g., Forced Swim Test)

Data Collection
(e.g., Immobility Time)

Statistical Analysis

Results & Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for in vivo behavioral studies.
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Safety and Handling
As with any novel chemical entity, appropriate safety precautions should be taken when

handling 6-Azepan-2-yl-quinoline monoacetate. This includes the use of personal protective

equipment (PPE) such as gloves, lab coats, and safety glasses. A material safety data sheet

(MSDS) should be consulted for specific handling and disposal instructions.

Conclusion
While specific in vivo dosage and protocol information for 6-Azepan-2-yl-quinoline
monoacetate is not readily available, the information presented provides a framework for

initiating preclinical studies. Researchers should leverage the general methodologies for

formulation and testing of quinoline derivatives, starting with dose-finding studies and utilizing

relevant animal models to investigate the compound's potential therapeutic effects. Careful

experimental design and adherence to ethical guidelines for animal research are paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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